N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a furan ring, and a pyridazinylthioacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the furan-2-yl pyridazine: This step involves the reaction of furan-2-carboxylic acid with hydrazine to form furan-2-yl hydrazine. This intermediate is then reacted with a suitable aldehyde to form the furan-2-yl pyridazine.
Thioacetamide formation: The furan-2-yl pyridazine is then reacted with chloroacetyl chloride in the presence of a base to form the thioacetamide intermediate.
Final coupling: The thioacetamide intermediate is then coupled with 4-chlorobenzyl chloride under basic conditions to yield the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide can be compared with other similar compounds, such as:
N-(4-chlorobenzyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide: This compound has a thiophene ring instead of a furan ring, which may result in different chemical and biological properties.
N-(4-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide: This compound contains a pyridine ring, which may influence its reactivity and biological activity.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-13-5-3-12(4-6-13)10-19-16(22)11-24-17-8-7-14(20-21-17)15-2-1-9-23-15/h1-9H,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZQIRUHTIRDQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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